N-(pentafluorophenyl)isonicotinamide
Description
N-(Pentafluorophenyl)isonicotinamide is a fluorinated aromatic amide characterized by a pentafluorophenyl group attached to an isonicotinamide core. The isonicotinamide moiety consists of a pyridine ring with a carboxamide substituent at the 4-position, while the pentafluorophenyl group introduces strong electron-withdrawing effects due to the five fluorine atoms. Its structural features influence solubility, thermal stability, and reactivity, making it distinct from non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZSLUZRLZRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentafluorophenyl)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with pentafluorophenyl reagents. One common method is the reaction of isonicotinic acid with pentafluorophenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pentafluorophenyl)isonicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to its electron-deficient nature.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines, and solvents like dimethyl sulfoxide (DMSO). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
N-(pentafluorophenyl)isonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the isonicotinamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Core Structure Variations
- N-(Pentafluorophenyl)isonicotinamide : Pyridine-based core with a carboxamide group. The pentafluorophenyl group enhances electron deficiency, affecting intermolecular interactions and electronic properties.
- 3-Chloro-N-phenyl-phthalimide (from ): Benzene-based phthalimide core with a single chlorine substituent. The phthalimide structure includes two carbonyl groups, enabling use in polyimide synthesis .
Substituent Effects
- Fluorination vs. Chlorination: The pentafluorophenyl group in this compound provides stronger electron-withdrawing effects compared to the mono-chlorinated phenyl group in 3-chloro-N-phenyl-phthalimide. This difference may lead to higher thermal stability and altered solubility (e.g., increased hydrophobicity).
Physicochemical Properties (Hypothetical Data Table)
Thermal and Stability Profiles
- Thermal Stability : The pentafluorophenyl group likely increases thermal resistance compared to chlorinated analogs, as C-F bonds are stronger than C-Cl bonds.
- Oxidative Stability : Fluorine’s inertness may reduce susceptibility to oxidation relative to chlorinated compounds, which can undergo dehalogenation under harsh conditions.
Q & A
Q. How can in vivo toxicity studies inform the therapeutic potential of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
